molecular formula C10H10BrNO4 B1324325 Ethyl 2-(4-bromo-2-nitrophenyl)acetate CAS No. 199328-35-3

Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Cat. No. B1324325
M. Wt: 288.09 g/mol
InChI Key: VZLHDZQLBGMIGO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-nitrophenyl)acetate is a chemical compound with the CAS Number: 199328-35-3 . It has a molecular weight of 288.1 . The IUPAC name for this compound is ethyl (4-bromo-2-nitrophenyl)acetate . It appears as a white to yellow powder, crystals, or liquid .


Synthesis Analysis

The synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate involves the use of sodium ethanolate and isopentyl nitrite in ethanol at 60℃ for 2 hours . The reaction mixture is then cooled to room temperature and neutralized with 2 N hydrochloric acid .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(4-bromo-2-nitrophenyl)acetate is C10H10BrNO4 . The InChI Code for this compound is 1S/C10H10BrNO4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(4-bromo-2-nitrophenyl)acetate is a white to yellow powder, crystals, or liquid . It has a molecular weight of 288.1 . The compound is stored at room temperature .

Scientific Research Applications

Chiral Separation and Analysis

Ethyl 2-(4-bromo-2-nitrophenyl)acetate is involved in the study of chiral separation methods. For instance, Ali et al. (2016) presented enantiomeric resolution and simulation studies of four enantiomers related to this compound on a Chiralpak IA column. They discovered that hydrogen bonding and π–π interactions are significant forces for chiral resolution, which could be applied to the enantiomeric resolution of related compounds in various matrices (Ali et al., 2016).

Synthesis and Structural Analysis

Research conducted by Altowyan et al. (2022) involved the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for hypoglycemic agents, via a process involving ethyl bromo-acetate. This study indicates the potential of Ethyl 2-(4-bromo-2-nitrophenyl)acetate in synthesizing new pharmaceutical compounds (Altowyan et al., 2022).

Chemical Synthesis and Reaction Studies

Ethyl 2-(4-bromo-2-nitrophenyl)acetate is also relevant in studies focusing on chemical reactions and synthesis. Choi and Kim (2017) reported on the preparation of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, showcasing its applicability in complex organic synthesis (Choi & Kim, 2017).

Pharmaceutical and Biomedical Research

In the pharmaceutical domain, Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in synthesizing hydroxamic acids and ureas from carboxylic acids. This highlights its role in developing novel pharmaceutical compounds (Thalluri et al., 2014).

Safety And Hazards

The safety information for Ethyl 2-(4-bromo-2-nitrophenyl)acetate indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Relevant Papers

properties

IUPAC Name

ethyl 2-(4-bromo-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLHDZQLBGMIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631518
Record name Ethyl (4-bromo-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-bromo-2-nitrophenyl)acetate

CAS RN

199328-35-3
Record name Ethyl (4-bromo-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 2-(4-bromo-2-nitro-phenyl)-malonic acid dimethyl ester (crude, 8.1 mmol) in acetic acid (10 mL) is added 6N HCl (10 mL). The mixture is heated at 110° C. overnight (about 15 hr). The reaction mixture is evaporated to dryness. The crude is used in the next step without further purification. To a solution of the crude in ethanol (40 mL) is added concentrated H2SO4 (3 drops) and the resulting reaction mixture is heated at reflux over night. Solvent is removed under reduced pressure. It is purified by flash column chromatography. 1H NMR (400 MHz, CDCl3) δ 8.25 (s, 1 H), 7.72-7.7 (m, 1 H), 7.26-7.22 (m, 1 H), 4.23-4.13 (q, 2 H), 3.97 (s, 2 H), 1.29-1.23 (t, 3 H).
Quantity
8.1 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of concentrated HCl (18.00 mL) diluted to 72.00 mL with 95% Ethanol was added 2-(4-bromo-2-nitro-phenyl)-malonic acid diethyl ester (2.50 g, 6.94 mmol). The resulting mixture was then heated at reflux under N2 for 4 h. The reaction mixture was allowed to cool to ambient temperature and poured into H2O (250 mL). This aqueous mixture was then extracted with 2×150 mL of Diethyl ether. The Et2O layer was extracted with H2O and 5% NaHCO3 washed with brine, dried (MgSO4), and filtered. Evaporation of the filtrate in vacuo gave the intermediate title compound as a yellow liquid (1.52 g, 76%).
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Kim - 2021 - search.proquest.com
Pharmacophores are integral elements in structure-based drug discovery and structure activity relationship (SAR) study. Thus, exploring new scaffolds can pave the way for first-in-class …
Number of citations: 0 search.proquest.com

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